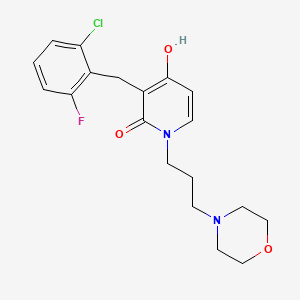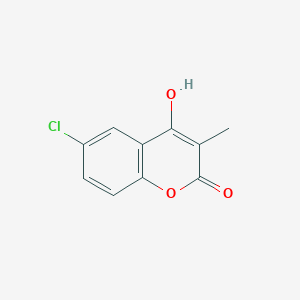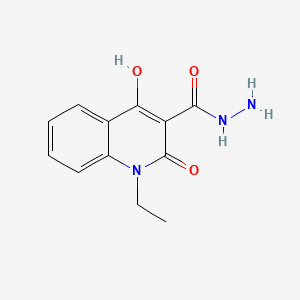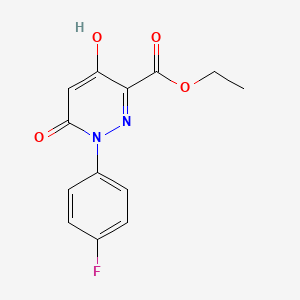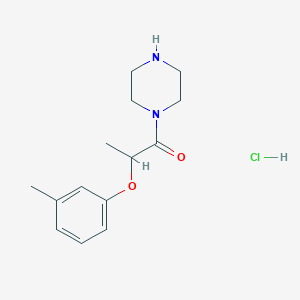
2-(3-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride
Descripción general
Descripción
2-(3-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride, also known as MCPP hydrochloride, is a chemical compound that has been studied for its potential use in scientific research. It is a derivative of the phenethylamine class of compounds and has been found to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Design and Synthesis of Derivatives
Synthesis and Pharmacological Evaluation : Novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, including compounds with structures similar to the target compound, have been synthesized and evaluated for antidepressant and antianxiety activities using behavioral tests on mice (Kumar et al., 2017).
Synthesis of Piperazine Derivatives : A series of 1,4-substituted piperazine derivatives, some sharing structural similarities with the target compound, were synthesized and evaluated for their affinity and antagonistic properties toward alpha-adrenoceptors, showing potential for cardiovascular applications (Marona et al., 2011).
Pharmacological Applications
Anticancer Activity : A heterocyclic compound with a structure involving a piperazin-1-yl group was synthesized and evaluated for its in vitro anticancer activities against human bone cancer cell lines, demonstrating potential therapeutic applications (Lv et al., 2019).
Antimycobacterial Assay : Some xanthone derivatives, including compounds with a piperazin-1-yl group, were synthesized and evaluated for their activity against M. tuberculosis, indicating potential use in treating tuberculosis (Szkaradek et al., 2008).
Chemical Synthesis and Characterization
Synthesis and Characterization of Derivatives : New 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates were synthesized as potential antihypertensive agents, showcasing the versatility of piperazine derivatives in medicinal chemistry (Marvanová et al., 2016).
Quality Control and Stability Studies : An assay method was developed for a compound with a structure similar to the target compound, aimed at quality control and stability studies, highlighting the importance of analytical techniques in drug development (Dwivedi et al., 2003).
Propiedades
IUPAC Name |
2-(3-methylphenoxy)-1-piperazin-1-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-11-4-3-5-13(10-11)18-12(2)14(17)16-8-6-15-7-9-16;/h3-5,10,12,15H,6-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHGBVWETOYGKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



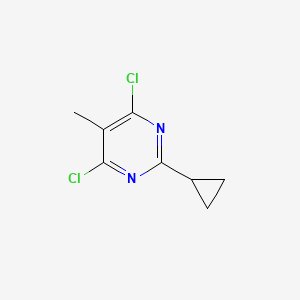
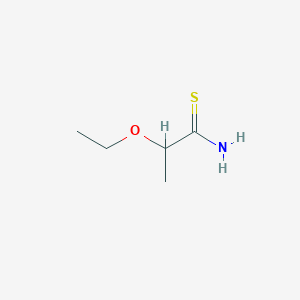
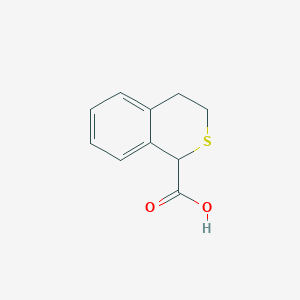
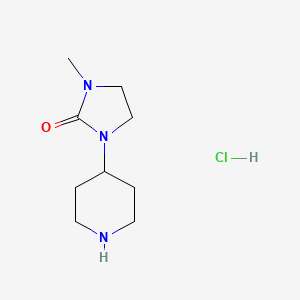
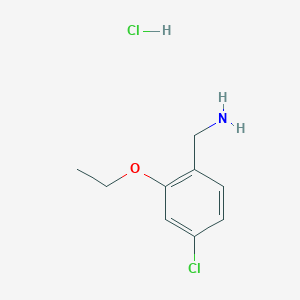
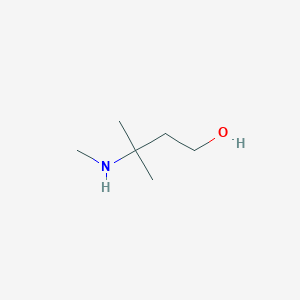
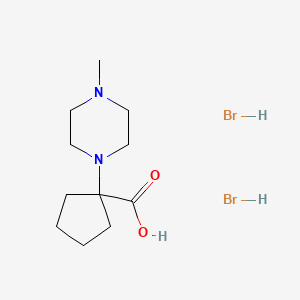
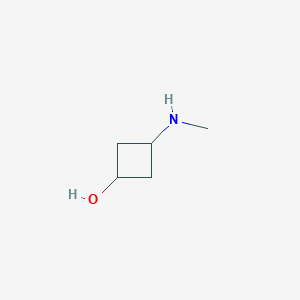
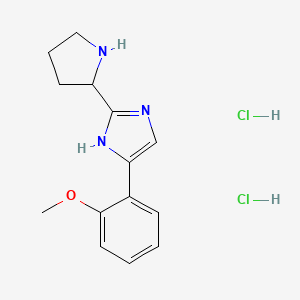
![N-benzyl-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B1423378.png)
